3-amino-N-(3-fluorophenyl)benzamide
Description
3-amino-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
3-amino-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUKPPSBDQENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-amino-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-fluoroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-amino-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(3-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
3-amino-N-(3-fluorophenyl)benzamide can be compared with other similar compounds, such as:
3-amino-N-(3-chlorophenyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-amino-N-(4-fluorophenyl)benzamide: The position of the fluorine atom on the phenyl ring can influence the compound’s properties and interactions with molecular targets.
The uniqueness of 3-amino-N-(3-fluorophenyl)benzamide lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-amino-N-(3-fluorophenyl)benzamide is an organic compound that has garnered attention for its potential biological activity, especially in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12FNO
- Molecular Weight : 230.24 g/mol
- Functional Groups : The compound features an amine group and a fluorophenyl moiety, which are critical for its biological interactions.
The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for further medicinal chemistry applications.
Cancer Research
Research indicates that 3-amino-N-(3-fluorophenyl)benzamide exhibits significant anti-cancer properties. Its structural features allow it to interact with various biological targets, potentially inhibiting tumor growth or modulating signaling pathways involved in cancer progression. Notably, studies have shown its utility in proteomics research as a probe for studying protein interactions and functions.
Mechanisms of Action :
- Inhibition of Tumor Growth : The compound may inhibit specific signaling pathways that are crucial for cancer cell proliferation.
- Protein Interaction Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to elucidate its binding affinities with various biological macromolecules.
Comparative Biological Activity
To understand the unique aspects of 3-amino-N-(3-fluorophenyl)benzamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-amino-N-(4-fluorophenyl)benzamide | Para-fluoro substitution | Different electronic properties due to para vs. meta positioning |
| N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)thiazol-2-yl))amino)-benzamide | Multi-functional structure | Incorporates multiple functional groups for diverse activity |
| N-(2,3-difluorophenyl)-2-fluorobenzamide | Two fluorine atoms on different rings | Enhanced lipophilicity and potential for different biological interactions |
| 2-amino-N-(3-fluorophenyl)benzamide | Different amine position | Variations in binding affinity due to amino group positioning |
Case Studies
-
Anticancer Activity :
A study demonstrated that 3-amino-N-(3-fluorophenyl)benzamide exhibited significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells and HepG2 hepatocellular carcinoma cells. The compound showed IC50 values ranging from 6.6 ± 0.6 μM to 7.8 ± 0.4 μM, comparable to standard chemotherapeutic agents like 5-Fluorouracil . -
Mechanistic Insights :
Further research indicated that the compound inhibits VEGF (vascular endothelial growth factor) levels by affecting the phosphorylation of VEGFR-2, suggesting a mechanism involving the modulation of angiogenesis in tumors .
Synthesis and Modifications
Several synthetic routes have been reported for producing 3-amino-N-(3-fluorophenyl)benzamide with varying yields and purities. These methods allow for modifications that can enhance biological activity or create analogs for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
